REACTION_CXSMILES
|
[C:1]([OH:15])(=[O:14])[C:2]1[C:3](=[CH:7][C:8](=[CH:12][CH:13]=1)[C:9]([OH:11])=[O:10])[C:4]([OH:6])=[O:5].C(C1C=CC(C(OC)=O)=C(C(O)=O)C=1)(OC)=O.C(C1C=CC(C(O)=O)=C(C(OC2C=CC=CC=2)=O)C=1)(O)=O.[CH2:54]([N:56](CC)[CH2:57]C)C>>[C:1]([OH:15])(=[O:14])[C:2]1[C:3](=[CH:7][C:8](=[CH:12][CH:13]=1)[C:9]([OH:11])=[O:10])[C:4]([OH:6])=[O:5].[NH3:56].[CH3:54][NH:56][CH3:57]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
1,4-dicarboxy-3-N,N-dimethyl carbamoyl benzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,4-dicarbomethoxy-3-carboxy benzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C1=CC(=C(C=C1)C(=O)OC)C(=O)O
|
Name
|
1,4-dicarboxy-3-carbophenoxy benzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CC(=C(C=C1)C(=O)O)C(=O)OC1=CC=CC=C1
|
Name
|
polyamide-imide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)O)=CC(C(=O)O)=CC1)(=O)O
|
Name
|
aromatic diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)O)=CC(C(=O)O)=CC1)(=O)O
|
Name
|
trimellitic anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
trimellitic anhydride monochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)O)=CC(C(=O)O)=CC1)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
CNC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:15])(=[O:14])[C:2]1[C:3](=[CH:7][C:8](=[CH:12][CH:13]=1)[C:9]([OH:11])=[O:10])[C:4]([OH:6])=[O:5].C(C1C=CC(C(OC)=O)=C(C(O)=O)C=1)(OC)=O.C(C1C=CC(C(O)=O)=C(C(OC2C=CC=CC=2)=O)C=1)(O)=O.[CH2:54]([N:56](CC)[CH2:57]C)C>>[C:1]([OH:15])(=[O:14])[C:2]1[C:3](=[CH:7][C:8](=[CH:12][CH:13]=1)[C:9]([OH:11])=[O:10])[C:4]([OH:6])=[O:5].[NH3:56].[CH3:54][NH:56][CH3:57]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
1,4-dicarboxy-3-N,N-dimethyl carbamoyl benzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,4-dicarbomethoxy-3-carboxy benzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C1=CC(=C(C=C1)C(=O)OC)C(=O)O
|
Name
|
1,4-dicarboxy-3-carbophenoxy benzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CC(=C(C=C1)C(=O)O)C(=O)OC1=CC=CC=C1
|
Name
|
polyamide-imide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)O)=CC(C(=O)O)=CC1)(=O)O
|
Name
|
aromatic diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)O)=CC(C(=O)O)=CC1)(=O)O
|
Name
|
trimellitic anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
trimellitic anhydride monochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)O)=CC(C(=O)O)=CC1)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
CNC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:15])(=[O:14])[C:2]1[C:3](=[CH:7][C:8](=[CH:12][CH:13]=1)[C:9]([OH:11])=[O:10])[C:4]([OH:6])=[O:5].C(C1C=CC(C(OC)=O)=C(C(O)=O)C=1)(OC)=O.C(C1C=CC(C(O)=O)=C(C(OC2C=CC=CC=2)=O)C=1)(O)=O.[CH2:54]([N:56](CC)[CH2:57]C)C>>[C:1]([OH:15])(=[O:14])[C:2]1[C:3](=[CH:7][C:8](=[CH:12][CH:13]=1)[C:9]([OH:11])=[O:10])[C:4]([OH:6])=[O:5].[NH3:56].[CH3:54][NH:56][CH3:57]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
1,4-dicarboxy-3-N,N-dimethyl carbamoyl benzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,4-dicarbomethoxy-3-carboxy benzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C1=CC(=C(C=C1)C(=O)OC)C(=O)O
|
Name
|
1,4-dicarboxy-3-carbophenoxy benzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CC(=C(C=C1)C(=O)O)C(=O)OC1=CC=CC=C1
|
Name
|
polyamide-imide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)O)=CC(C(=O)O)=CC1)(=O)O
|
Name
|
aromatic diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)O)=CC(C(=O)O)=CC1)(=O)O
|
Name
|
trimellitic anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
trimellitic anhydride monochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)O)=CC(C(=O)O)=CC1)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
CNC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |